![molecular formula C14H11N3O2 B1331499 1-benzyl-5-nitro-1H-1,3-benzimidazole CAS No. 15207-93-9](/img/structure/B1331499.png)
1-benzyl-5-nitro-1H-1,3-benzimidazole
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Overview
Description
1-Benzyl-5-nitro-1H-1,3-benzimidazole is a versatile nitrogen-containing heterocyclic compound that finds extensive use in scientific research . It serves as a valuable synthetic intermediate, enabling the preparation of diverse organic compounds, and acts as a starting material for synthesizing biologically active compounds .
Synthesis Analysis
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The molecular formula of 1-Benzyl-5-nitro-1H-1,3-benzimidazole is C14H11N3O2 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The presence of the nitro group in the molecule enhances its reactivity by acting as an electron-withdrawing group, facilitating the formation of various products . Furthermore, the benzyl group in the compound contributes additional electron-withdrawing effects, further enhancing its reactivity .Physical And Chemical Properties Analysis
The molecular weight of 1-Benzyl-5-nitro-1H-1,3-benzimidazole is 253.26 . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Regiocontrolled Synthesis
It is involved in the regiocontrolled synthesis of substituted imidazoles, which are essential components in functional molecules used in everyday applications .
Therapeutic Potential
Research into imidazole-containing compounds like 1-benzyl-5-nitro-1H-1,3-benzimidazole explores their therapeutic potential across various medical fields .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The presence of the nitro group in the molecule enhances its reactivity by acting as an electron-withdrawing group, facilitating the formation of various products . Furthermore, the benzyl group in the compound contributes additional electron-withdrawing effects, further enhancing its reactivity .
Biochemical Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Given the compound’s reactivity, it is likely to induce changes at the molecular level, potentially influencing cellular processes .
properties
IUPAC Name |
1-benzyl-5-nitrobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWRCUGAWHFPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356614 |
Source
|
Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-nitro-1H-1,3-benzimidazole | |
CAS RN |
15207-93-9 |
Source
|
Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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